

The Evolution of the Defense Language Proficiency Test: A Technical Deep Dive

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This technical guide provides a comprehensive overview of the history, development, and psychometric underpinnings of the Defense Language Proficiency Test (DLPT) series. Designed for researchers, scientists, and drug development professionals, this document details the evolution of the DLPT, focusing on its core methodologies, experimental protocols, and the transition to its current iteration, the DLPT 5.

A History of Measuring Proficiency: From Early Iterations to the DLPT 5

The Defense Language Proficiency Test (DLPT) is a suite of examinations produced by the Defense Language Institute Foreign Language Center (DLIFLC) to assess the language proficiency of Department of Defense (DoD) personnel. The primary purpose of the DLPT is to measure how well an individual can function in real-world situations using a foreign language, with assessments focused on reading and listening skills. Test scores are a critical component in determining Foreign Language Proficiency Pay (FLPP) and for qualifying for specific roles requiring language capabilities.

The DLPT series has undergone periodic updates every 10 to 15 years to reflect advancements in our understanding of language testing and to meet the evolving needs of the government. The most significant recent evolution was the transition from the DLPT IV to the DLPT 5. A key criticism of the DLPT IV was its lack of authentic materials and the short length

of its passages, which limited its ability to comprehensively assess the full spectrum of skills described in the Interagency Language Roundtable (ILR) skill level descriptions. The DLPT 5 was developed to address these shortcomings, with a greater emphasis on using authentic materials to provide a more accurate assessment of a test-taker's true proficiency.

The introduction of the DLPT 5 was not without controversy, as it resulted in an average drop of approximately half a point in proficiency scores across all languages and skills. This led to speculation that the new version was a cost-saving measure to reduce FLPP payments.

Core Test Design and Scoring

The DLPT is not a single test but a series of assessments tailored to different languages and proficiency ranges. The scoring of all DLPT versions is based on the Interagency Language Roundtable (ILR) scale, which provides a standardized measure of language ability.

Test Formats

The DLPT 5 employs two primary test formats, the selection of which is determined by the size of the test-taker population for a given language.

- **Multiple-Choice (MC):** This format is used for languages with large populations of linguists, such as Russian and Chinese. The use of multiple-choice questions allows for automated scoring and robust statistical analysis.
- **Constructed-Response (CR):** For less commonly taught languages with smaller test-taker populations, a constructed-response format is utilized. This format requires human raters to score the responses, which is more time and personnel-intensive but does not necessitate the large-scale statistical calibration required for multiple-choice tests.

Scoring and the ILR Scale

The DLPT measures proficiency from ILR level 0 (No Proficiency) to 4 (Full Professional Proficiency), with "+" designations indicating proficiency that exceeds a base level but does not fully meet the criteria for the next. For most basic program students at DLIFLC, the graduation requirement is an ILR level 2 in both reading and listening (L2/R2).

The DLPT 5 is available in two ranges: a lower-range test covering ILR levels 0+ to 3, and an upper-range test for levels 3 to 4. To be eligible for the upper-range test, an examinee must first achieve a score of level 3 on the lower-range test in that skill.

Quantitative Data Summary

The following tables summarize key quantitative data related to the DLPT 5 and historical performance.

Test Modality	Number of Items	Number of Passages	Maximum Passage Length	Time Limit
Lower Range Reading (Constructed Response)	60	30	300 words	3 hours
Lower Range Reading (Multiple-Choice)	60	36	400 words	3 hours
Lower Range Listening (Constructed Response)	60	30 (played twice)	2 minutes	3 hours
Lower Range Listening (Multiple-Choice)	60	40 (played once or twice)	2 minutes	3 hours
Source: The Defense Language Institute Foreign Language Center's DLPT-5				

Skill	Percentage of Scores Maintained After One Year
Listening	75.5%
Reading	78.2%

Source: An Analysis of Factors Predicting Retention and Language Atrophy Over Time for Successful DLI Graduates

Experimental Protocols

The development and validation of the DLPT series is a rigorous process overseen by the Evaluation and Standards (ES) division of DLIFLC, with input from the Defense Language Testing Advisory Board, a group of nationally recognized psychometricians and testing experts.

Test Item Development

DLPT5 test items are developed by teams consisting of at least two speakers of the target language (typically native speakers) and a project manager with expertise in test development. All test materials are reviewed by at least one native English speaker. The passages are selected based on text typology, considering factors such as the purpose of the passage (e.g., to persuade or inform) and its linguistic features (e.g., lexicon and syntax).

Validation Protocol for Multiple-Choice Tests

For languages with a sufficient number of test-takers (generally 100-200 or more), a validation form of the test is administered. The response data from this administration is then subjected to statistical analysis using Item Response Theory (IRT). This analysis helps to identify and remove any test questions that are not functioning appropriately. For instance, questions that high-ability examinees are divided on between two or more answers are not used in the operational test forms.

The cut scores for each ILR level are determined based on the judgment of ILR experts that a person at a given level should be able to answer at least 70% of the multiple-choice questions at that level correctly. A DLIFLC psychometrician uses IRT to calculate an ability indicator corresponding to this 70% threshold for each level.

Validation Protocol for Constructed-Response Tests

Constructed-response tests undergo a rigorous review process by experts in testing and the ILR proficiency scale. Each question has a detailed scoring protocol that outlines the range of acceptable answers. Examinees are not required to match the exact wording of the protocol but must convey the correct idea.

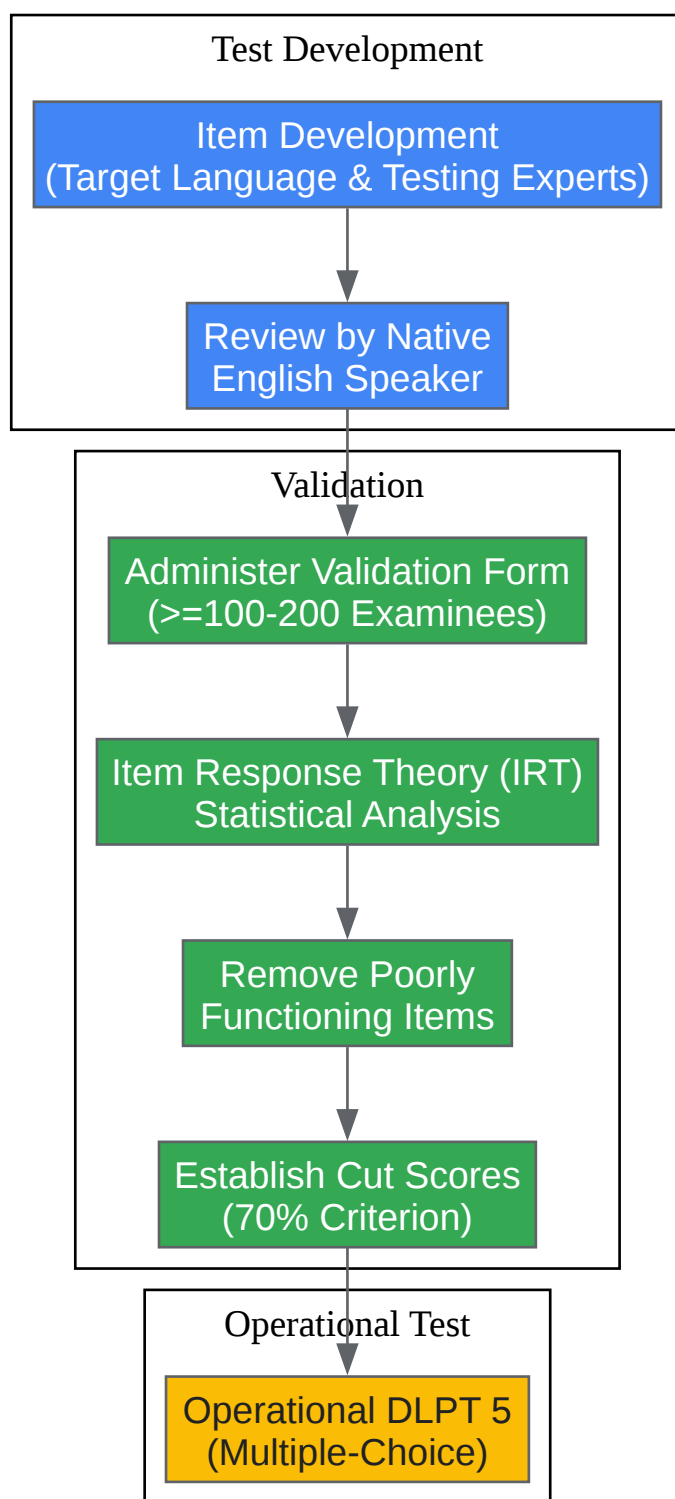
To ensure scoring reliability, each test is independently scored by two trained raters. If the two raters disagree on a score, a third, expert rater scores the test to make the final determination. Raters are continuously monitored, and those who are inconsistent are either retrained or removed from the pool of raters.

Comparability Studies

To ensure that changes in the test delivery platform do not affect scores, DLIFLC conducts comparability studies. For example, before the full implementation of the computer-based DLPT 5, a study was conducted with the Russian test where examinees took one form on paper and another on the computer. The results of this study showed no significant differences in scores between the two delivery methods.

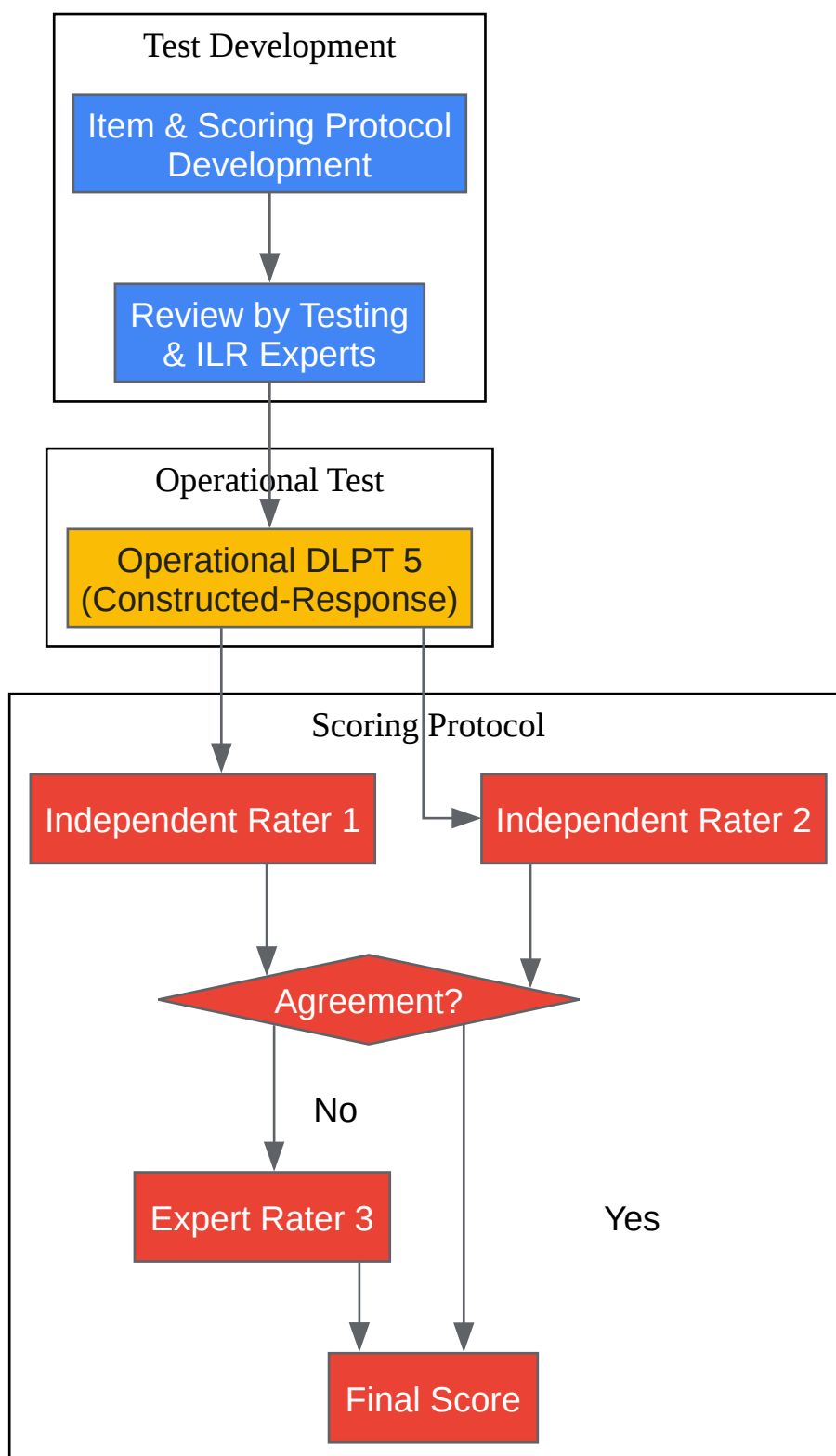
Visualizing the DLPT Development and Validation Workflow

The following diagrams illustrate the logical workflow for the development and validation of the two types of DLPT 5 tests.



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Caption: Workflow for DLPT 5 Multiple-Choice Test Development and Validation.



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Caption: Workflow for DLPT 5 Constructed-Response Test Development and Scoring.

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